molecular formula C16H22N4O B1607997 3-(Tert-butyl)-1-(3-methylbenzyl)-1h-pyrazole-5-carbohydrazide CAS No. 306937-06-4

3-(Tert-butyl)-1-(3-methylbenzyl)-1h-pyrazole-5-carbohydrazide

Cat. No. B1607997
CAS RN: 306937-06-4
M. Wt: 286.37 g/mol
InChI Key: BURIRBNHVPFUOL-UHFFFAOYSA-N
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Description

The compound “3-(Tert-butyl)-1-(3-methylbenzyl)-1h-pyrazole-5-carbohydrazide” is a complex organic molecule. It contains a tert-butyl group, a 3-methylbenzyl group, and a pyrazole ring with a carbohydrazide group .


Molecular Structure Analysis

The tert-butyl group is a portion of a molecular structure equivalent to 2-methyl propane minus one hydrogen atom from carbon 2 . The 3-methylbenzyl group is a benzyl group with a methyl group at the 3rd position. The pyrazole ring is a five-membered ring with two nitrogen atoms.


Chemical Reactions Analysis

The tert-butyl group has unique reactivity patterns and is used in various chemical transformations . It’s also used in the synthesis of tertiary butyl esters .


Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would depend on its specific structure and the groups present in it. Tert-butyl groups, for example, have unique reactivity patterns .

Scientific Research Applications

Hydrogen-Bonded Structures

  • Molecules of similar compounds to 3-(Tert-butyl)-1-(3-methylbenzyl)-1H-pyrazole-5-carbohydrazide have been found to form hydrogen-bonded chains and aggregates. These structures are integral in understanding molecular interactions and designing new materials (Abonía et al., 2007).

Applications in Cancer Research

  • Derivatives of this compound have been investigated for their effects on cancer cell growth. One study found that certain pyrazole-carbohydrazide derivatives inhibited the growth of A549 lung cancer cells, indicating potential therapeutic applications (Zheng et al., 2009).

Molecular Structure Analysis

  • Studies on similar compounds have revealed unique hydrogen-bonded supramolecular structures. These findings contribute to the field of crystallography and molecular design (Castillo et al., 2009).

Insecticidal Properties

  • Some pyrazole amide derivatives, sharing structural similarities with the compound , have shown insecticidal activity. This suggests potential agricultural applications (Deng et al., 2016).

Spectroscopic and Docking Studies

  • Spectroscopic methods and molecular docking studies have been applied to related pyrazole derivatives. These studies contribute to understanding the molecular behavior and potential drug interactions of these compounds (Karrouchi et al., 2021).

Synthesis Methodologies

  • Research has focused on developing efficient synthesis methods for similar compounds, which is crucial for facilitating their practical applications in various fields (Becerra et al., 2021).

Structural Variations and Analysis

  • Studies have explored the structural variations and analysis of similar compounds, contributing to the understanding of molecular interactions and the development of new materials (Trilleras et al., 2008).

Mechanism of Action

The mechanism of action would depend on the specific application of the compound. For example, in the synthesis of tertiary butyl esters, the tert-butoxycarbonyl group is introduced into a variety of organic compounds using flow microreactor systems .

Safety and Hazards

The safety and hazards would depend on the specific compound. Tert-butyl alcohol, a related compound, is used as a solvent and as a denaturing agent for ethyl alcohol .

Future Directions

The future directions would depend on the specific application of the compound. Tert-butyl groups find large applications in synthetic organic chemistry .

properties

IUPAC Name

5-tert-butyl-2-[(3-methylphenyl)methyl]pyrazole-3-carbohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N4O/c1-11-6-5-7-12(8-11)10-20-13(15(21)18-17)9-14(19-20)16(2,3)4/h5-9H,10,17H2,1-4H3,(H,18,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BURIRBNHVPFUOL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CN2C(=CC(=N2)C(C)(C)C)C(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40370875
Record name 3-tert-Butyl-1-[(3-methylphenyl)methyl]-1H-pyrazole-5-carbohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40370875
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Tert-butyl)-1-(3-methylbenzyl)-1h-pyrazole-5-carbohydrazide

CAS RN

306937-06-4
Record name 3-tert-Butyl-1-[(3-methylphenyl)methyl]-1H-pyrazole-5-carbohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40370875
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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